6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 6-position and a carboxylic acid group at the 4-position The compound also contains a thiophene ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-methanol derivatives.
Substitution: Formation of quinoline derivatives with various substituents at the 6-position.
Scientific Research Applications
6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid: Lacks the methyl group on the thiophene ring.
6-Chloro-2-(5-methylthiophen-2-yl)quinoline: Lacks the carboxylic acid group.
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid: Lacks the chloro group.
Uniqueness
6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the quinoline and thiophene rings enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVMOPKLTKZFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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